molecular formula C6H10ClNO3S B6603254 (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2649071-18-9

(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No.: B6603254
CAS No.: 2649071-18-9
M. Wt: 211.67 g/mol
InChI Key: HDPSPXNQQZFJLJ-UHFFFAOYSA-N
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Description

(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: is a chemical compound belonging to the class of sulfonyl chlorides and oxazoles. This compound features a sulfonyl chloride group attached to a 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl moiety. Sulfonyl chlorides are known for their reactivity and are often used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the following steps:

  • Formation of the oxazole ring: : This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

  • Introduction of the sulfonyl chloride group: : The oxazole ring is then functionalized with a sulfonyl chloride group using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfonyl oxide derivatives.

  • Reduction: : Reduction reactions can lead to the formation of corresponding sulfonic acids.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

  • Sulfonyl Oxides: : Resulting from oxidation reactions.

  • Sulfonic Acids: : Resulting from reduction reactions.

  • Nucleophilic Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved would depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: can be compared with other sulfonyl chlorides and oxazole derivatives. Similar compounds include:

  • Methanesulfonyl chloride (CH₂ClO₂S)

  • 4,5-dihydro-1,2-oxazole derivatives

  • Other substituted oxazoles

Properties

IUPAC Name

(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c1-6(2)3-5(8-11-6)4-12(7,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPSPXNQQZFJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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